(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
The compound (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated nitrile (cyano) group and a substituted aromatic system. Its structure comprises:
- R1: A 3-[(2-chlorophenyl)methoxy]phenyl group, introducing steric bulk and electron-withdrawing effects via the chlorine atom.
- R2: A 2-methoxy-4-nitrophenyl group attached to the amide nitrogen, combining electron-donating (methoxy) and electron-withdrawing (nitro) substituents.
The nitro group enhances polarity, which may influence solubility and bioavailability, while the cyano group contributes to structural rigidity and electronic properties .
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)9-10-22(23)27-24(29)18(14-26)11-16-5-4-7-20(12-16)33-15-17-6-2-3-8-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGOZRYLHIBML-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its complex structure incorporates various functional groups that suggest potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide. The presence of a cyano group and multiple aromatic rings contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₃ |
| Molecular Weight | 352.77 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways associated with cancer cell proliferation and survival.
- Antioxidant Activity : The methoxy and nitro groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Anti-inflammatory Activity
Research indicates that compounds similar to (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibit significant anti-inflammatory effects. A study demonstrated that derivatives with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity . The mechanism appears to involve the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary data suggest that it possesses moderate activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- Objective : Evaluate the anti-inflammatory effects in a rat model.
- Method : Rats were administered varying doses of the compound.
- Results : Significant reduction in paw edema was observed compared to the control group, correlating with decreased levels of inflammatory cytokines.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Method : MCF-7 cells were treated with different concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was noted, alongside increased markers of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting substituent variations and molecular properties:
Structural and Electronic Analysis:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s nitro group (-NO₂) significantly increases electrophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in analogs like 518350-13-5 and 477870-77-2. This may enhance reactivity in nucleophilic environments or binding to electron-rich biological targets . Chlorine vs. Fluorine: In 477870-77-2, fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine in the target compound .
Heterocyclic vs. Aromatic Systems: The furan ring in 5910-80-5 introduces oxygen-mediated hydrogen bonding but reduces aromatic conjugation compared to the target’s fully substituted phenyl system .
Polarity and Solubility: The nitro group in the target compound increases polarity (logP ~2.8 predicted), likely reducing membrane permeability but improving aqueous solubility relative to non-polar analogs like 518350-13-5 (logP ~3.5) .
Synthetic Routes: Similar compounds (e.g., 518350-13-5) are synthesized via Knoevenagel condensation, as seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate derivatives . Modifications in the target compound’s synthesis may require nitration steps to introduce the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
